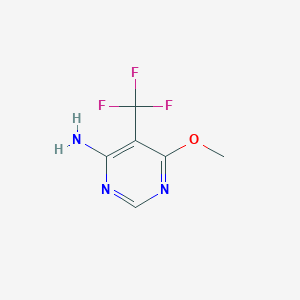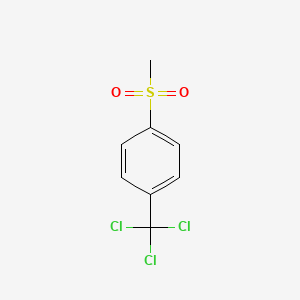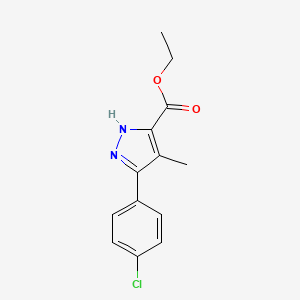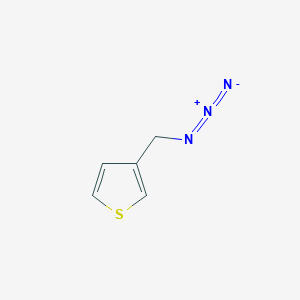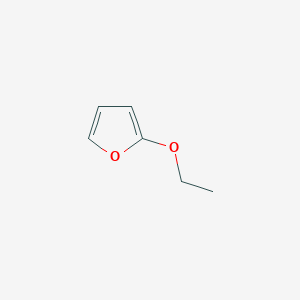
2-hydroxyethyl 2-(4-aminophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyethyl 2-(4-aminophenoxy)acetate is an organic compound that features both an amino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2-(4-aminophenoxy)acetate typically involves the reaction of 4-aminophenol with chloroacetic acid to form (4-Amino-phenoxy)-acetic acid. This intermediate is then esterified with ethylene glycol under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxyethyl 2-(4-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-hydroxyethyl 2-(4-aminophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-phenoxy)-acetic acid: Lacks the ester group, which may affect its solubility and reactivity.
2-Hydroxy-ethyl ester derivatives: Similar ester compounds with different substituents on the phenoxy group.
Uniqueness
2-hydroxyethyl 2-(4-aminophenoxy)acetate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-7-10(13)14-6-5-12/h1-4,12H,5-7,11H2 |
Clave InChI |
GVAHORDPZSFEJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OCC(=O)OCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
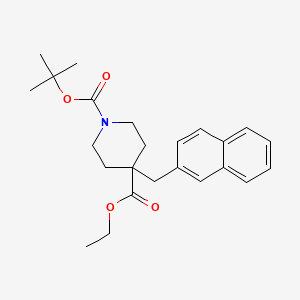
![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
![3-(3,4-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512672.png)

![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)

![7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B8512696.png)

